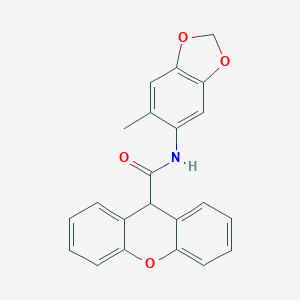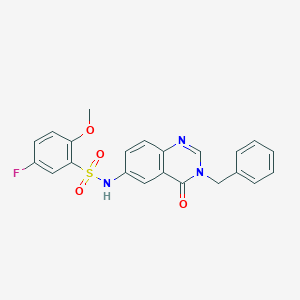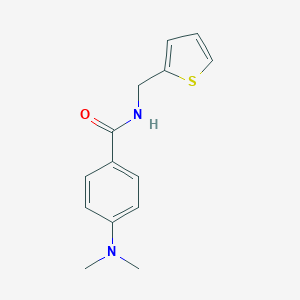![molecular formula C19H18N2O2S B263263 2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B263263.png)
2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is an organic compound that features a unique combination of an isoquinoline moiety, a sulfanyl group, and a methoxybenzyl acetamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves the following steps:
-
Formation of Isoquinoline Sulfanyl Intermediate
Starting Material: Isoquinoline
Reagent: Thiolating agent (e.g., thiourea or thiol)
Conditions: Acidic or basic medium, often under reflux conditions
-
Acetamide Formation
Starting Material: 4-methoxybenzylamine
Reagent: Acetyl chloride or acetic anhydride
Conditions: Basic medium, typically using a base like triethylamine
-
Coupling Reaction
Starting Materials: Isoquinoline sulfanyl intermediate and 4-methoxybenzyl acetamide
Reagent: Coupling agent (e.g., EDCI, DCC)
Conditions: Solvent such as dichloromethane or DMF, room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate
Conditions: Aqueous or organic solvents, varying temperatures
Products: Sulfoxides or sulfones
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous solvents, low to moderate temperatures
Products: Reduced forms of the isoquinoline or sulfanyl groups
-
Substitution
Reagents: Halogenating agents or nucleophiles
Conditions: Solvents like dichloromethane or acetonitrile, room temperature to reflux
Products: Substituted derivatives at the isoquinoline or benzyl positions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDCI, DCC
Solvents: Dichloromethane, DMF, acetonitrile
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action of 2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to specific receptors, altering their function.
Pathways: Modulation of biochemical pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxyphenyl)acetamide
- 2-(1-isoquinolylsulfanyl)-N~1~-(4-ethoxybenzyl)acetamide
- 2-(1-isoquinolylsulfanyl)-N~1~-(4-methylbenzyl)acetamide
Uniqueness
2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to the presence of the methoxy group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
属性
分子式 |
C19H18N2O2S |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-isoquinolin-1-ylsulfanyl-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-8-6-14(7-9-16)12-21-18(22)13-24-19-17-5-3-2-4-15(17)10-11-20-19/h2-11H,12-13H2,1H3,(H,21,22) |
InChI 键 |
WNELSMDSBNAZAI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CC3=CC=CC=C32 |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B263184.png)

![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
![[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)
![6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B263190.png)
![N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B263193.png)
![N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)
![N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide](/img/structure/B263197.png)
![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)
![(2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether](/img/structure/B263207.png)
![1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B263210.png)
